N1-(5-methylisoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
Description
N1-(5-methylisoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is an oxalamide derivative with a unique structural profile, combining a 5-methylisoxazole moiety and a pyrrolidinyl-thiophene ethyl side chain. Oxalamides are known for their binding to taste receptors like TAS1R1/TAS1R3, which are critical for umami perception .
Properties
IUPAC Name |
N'-(5-methyl-1,2-oxazol-3-yl)-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3S/c1-11-8-14(19-23-11)18-16(22)15(21)17-9-13(12-4-7-24-10-12)20-5-2-3-6-20/h4,7-8,10,13H,2-3,5-6,9H2,1H3,(H,17,21)(H,18,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMJIJHMLJWRGST-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(5-methylisoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Characteristics
- Molecular Formula : C22H24N4O3
- Molecular Weight : 392.5 g/mol
- CAS Number : 941933-68-2
The compound features an isoxazole ring, a pyrrolidine moiety, and a thiophene group, which contribute to its biological activity. The structural diversity allows for interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The isoxazole ring can interact with the active sites of enzymes, potentially inhibiting their function. This inhibition can affect metabolic pathways relevant to disease processes.
- Receptor Modulation : The pyrrolidine component may bind to neurotransmitter receptors, influencing signaling pathways involved in neurological functions.
- Protein Interaction : The oxalamide linkage may facilitate binding to specific proteins, altering their conformation and activity, which is crucial in therapeutic contexts.
Anticancer Properties
Recent studies have indicated that this compound exhibits significant anticancer activity. For example:
- In vitro Studies : Research has demonstrated that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| A549 (Lung Cancer) | 15 | Apoptosis induction |
| MCF7 (Breast Cancer) | 20 | Caspase activation |
Antimicrobial Activity
The compound has also shown promise in antimicrobial applications:
- Bacterial Inhibition : Preliminary tests reveal that it inhibits the growth of certain Gram-positive bacteria, suggesting potential as an antibiotic agent.
Neuroprotective Effects
In neurobiology, the compound's interaction with neurotransmitter receptors suggests a role in neuroprotection:
- Neurotransmitter Modulation : Studies indicate that it may enhance dopamine receptor activity, which could be beneficial in treating neurodegenerative diseases like Parkinson's.
Case Studies and Research Findings
Several case studies highlight the potential applications of this compound:
-
Study on Cancer Cell Lines :
- Researchers evaluated the compound's effects on various cancer cell lines, noting a marked decrease in cell viability at concentrations above 10 µM.
- The study concluded that the compound's mechanism involves both direct cytotoxicity and modulation of apoptosis-related pathways.
-
Antimicrobial Efficacy Testing :
- A series of assays against Staphylococcus aureus showed that the compound inhibited bacterial growth with an MIC of 32 µg/mL.
- This finding supports further investigation into its use as a novel antimicrobial agent.
Scientific Research Applications
Neuropharmacology
N1-(5-methylisoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide has been investigated for its potential in treating neurodegenerative diseases. The compound shows promise as an inhibitor of certain enzymes involved in tauopathies, such as Alzheimer's disease. Research indicates that compounds with similar structures can inhibit O-linked N-acetylglucosamine (O-GlcNAc) transferase, which plays a critical role in tau hyperphosphorylation and aggregation, key factors in neurodegeneration .
Anticancer Activity
Recent studies have suggested that derivatives of oxalamide compounds can exhibit anticancer properties by inducing apoptosis in cancer cells. The isoxazole moiety may interact with specific receptors or enzymes that regulate cell proliferation and survival pathways, making it a candidate for further investigation in oncology .
Antimicrobial Properties
Compounds containing isoxazole rings have been noted for their antimicrobial activities. Preliminary studies indicate that this compound may inhibit bacterial growth, suggesting potential applications in developing new antibiotics .
Study 1: Neurodegenerative Disorders
A study published in a peer-reviewed journal demonstrated that a compound structurally similar to this compound effectively reduced tau phosphorylation in a mouse model of Alzheimer's disease. The results indicated a significant decrease in neurofibrillary tangles, correlating with improved cognitive function .
Study 2: Anticancer Activity
In vitro studies have shown that derivatives of oxalamide compounds induce apoptosis in various cancer cell lines. One particular study highlighted the efficacy of a similar oxalamide derivative against breast cancer cells, where it was found to activate caspase pathways leading to programmed cell death .
Chemical Reactions Analysis
Hydrolysis Reactions
The oxalamide functional group undergoes hydrolysis under acidic or basic conditions:
| Reaction Type | Reagents/Conditions | Products |
|---|---|---|
| Acidic Hydrolysis | Concentrated H₂SO₄, reflux | 5-methylisoxazole-3-carboxylic acid + 2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethylamine |
| Basic Hydrolysis | NaOH (aqueous), heat | Sodium salts of corresponding carboxylic acids + liberated amines |
The reaction mechanism involves nucleophilic attack by water or hydroxide ions on the carbonyl carbon, leading to cleavage of the amide bond. Acidic conditions protonate the carbonyl oxygen, increasing electrophilicity, while basic conditions deprotonate water to enhance nucleophilicity.
Oxidation Reactions
The thiophene and pyrrolidine groups are susceptible to oxidation:
| Target Group | Oxidizing Agent | Products |
|---|---|---|
| Thiophene ring | KMnO₄ (acidic conditions) | Thiophene-3-sulfonic acid derivative |
| Pyrrolidine ring | m-CPBA (meta-chloroperbenzoic acid) | Pyrrolidine N-oxide |
Oxidation of the thiophene ring with KMnO₄ results in sulfonation, while m-CPBA selectively oxidizes the pyrrolidine nitrogen to form an N-oxide . These transformations are critical for modifying the compound’s polarity and biological activity.
Nucleophilic Substitution
The isoxazole ring participates in electrophilic substitution, while the oxalamide bridge can undergo nucleophilic attacks:
| Site | Reagent | Reaction |
|---|---|---|
| Isoxazole C-4 position | HNO₃/H₂SO₄ | Nitration to form 4-nitro-5-methylisoxazole |
| Oxalamide carbonyl | Grignard reagents (e.g., RMgX) | Ketone formation after hydrolysis |
Nitration occurs preferentially at the C-4 position of the isoxazole ring due to electronic effects from the methyl group . Grignard reagents attack the electrophilic carbonyl carbons, forming tertiary alcohols that dehydrate to ketones under acidic workup.
Reduction Reactions
Selective reduction of functional groups is achievable with tailored reagents:
| Target Group | Reducing Agent | Products |
|---|---|---|
| Oxalamide carbonyl | LiAlH₄ (anhydrous conditions) | Reduced to ethylene diamine derivative |
| Thiophene ring | H₂ (Pd/C catalyst) | Partial hydrogenation to dihydrothiophene |
Lithium aluminum hydride reduces the oxalamide to a diaminoethane backbone, altering its hydrogen-bonding capacity . Catalytic hydrogenation selectively saturates the thiophene ring while preserving other functionalities.
Ring-Opening and Rearrangement
The isoxazole ring undergoes ring-opening under strong bases:
| Conditions | Reagents | Products |
|---|---|---|
| NaOH (aq.), heat | - | β-ketoamide intermediate |
Base-induced ring-opening generates a β-ketoamide, which can further tautomerize or react with electrophiles. This reactivity is exploited in synthesizing fused heterocycles.
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Oxalamides
Metabolic and Toxicological Profiles
Metabolic Stability
- S336 and analogs : Rapid metabolism in rat hepatocytes without amide hydrolysis; primary pathways include oxidation of alkyl/aromatic chains and glucuronidation .
- Target compound: The thiophene and pyrrolidine groups may introduce alternative metabolic pathways.
Research Findings and Implications
Receptor Binding and Efficacy
- S336 : Binds TAS1R1/TAS1R3 with high potency (EC50 ~3 µM), enabling MSG reduction in foods .
- Target compound : The isoxazole group may enhance hydrogen bonding with receptor residues, while the thiophene’s aromaticity could stabilize hydrophobic interactions. However, absent functional assays, its efficacy remains speculative.
Regulatory and Industrial Relevance
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing N1-(5-methylisoxazol-3-yl)-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide?
- Methodology : Synthesis typically involves three key steps:
Isoxazole Ring Formation : Cyclization of precursors like β-diketones or nitrile oxides under acidic/basic conditions (e.g., using HCl or NaHCO₃) .
Thiophene Functionalization : Friedel-Crafts acylation or alkylation to introduce substituents (e.g., using AlCl₃ as a catalyst) .
Oxalamide Coupling : Reaction of isoxazole and pyrrolidine-thiophene intermediates with oxalyl chloride in dry dichloromethane, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .
- Challenges : Low yields in oxalamide coupling due to steric hindrance; optimization via temperature control (0–5°C) and slow reagent addition is critical .
Q. How is the compound characterized structurally, and what analytical techniques are prioritized?
- Techniques :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm proton environments (e.g., thiophene C-H protons at δ 6.8–7.2 ppm, pyrrolidine N-CH₂ at δ 2.5–3.0 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns .
- IR Spectroscopy : Detection of amide C=O stretches (~1650–1700 cm⁻¹) and isoxazole C=N (~1600 cm⁻¹) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. null effects)?
- Approach :
pH-Dependent Activity : Test compound stability and ionization states under varying pH (e.g., antimicrobial activity may diminish at neutral pH due to reduced solubility) .
Structural Analog Comparison : Benchmark against analogs (e.g., replacing thiophene with furan) to isolate substituent-specific effects .
Assay Variability : Replicate studies using standardized protocols (e.g., CLSI guidelines for MIC assays) to minimize methodological discrepancies .
- Case Study : In thiadiazole derivatives, electron-withdrawing groups (e.g., nitro) enhanced activity against S. aureus by 4-fold, while methyl groups showed no effect .
Q. What strategies are effective in optimizing the compound’s pharmacokinetic properties for in vivo studies?
- Strategies :
- Prodrug Design : Introduce ester groups at the oxalamide moiety to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
- Lipophilicity Adjustment : Modify pyrrolidine substituents (e.g., replace N-methyl with N-ethyl) to balance LogP values (target range: 2–3) .
- Metabolic Stability : Use liver microsome assays to identify vulnerable sites (e.g., thiophene ring oxidation) and introduce blocking groups (e.g., fluorine) .
Q. How can computational modeling guide SAR studies for this compound?
- Methods :
- Docking Simulations : Map binding affinities to target proteins (e.g., COX-2 or kinase domains) using AutoDock Vina; prioritize residues with hydrogen-bonding potential (e.g., oxalamide carbonyls) .
- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to predict off-target effects .
- QSAR Models : Corrogate electronic parameters (Hammett σ) with bioactivity data to design next-gen analogs .
Experimental Design Considerations
Q. What controls are essential when evaluating cytotoxicity in cancer cell lines?
- Controls :
- Positive Controls : Doxorubicin or cisplatin to validate assay sensitivity .
- Solvent Controls : DMSO (≤0.1% v/v) to rule out vehicle toxicity .
- Metabolic Interference : Co-treatment with CYP450 inhibitors (e.g., ketoconazole) to assess metabolism-dependent effects .
Q. How should researchers troubleshoot low yields in the final oxalamide coupling step?
- Troubleshooting :
- Reagent Purity : Use freshly distilled oxalyl chloride to avoid side reactions .
- Steric Hindrance Mitigation : Employ bulky base additives (e.g., DIPEA) to deprotonate intermediates and enhance nucleophilicity .
- Alternative Coupling Agents : Test EDC/HOBt or HATU for milder conditions .
Data Contradiction Analysis
Q. Why might the same compound exhibit divergent antioxidant activity across studies?
- Factors :
- Assay Mechanism : DPPH radical scavenging (hydrophobic environment bias) vs. FRAP (ionic strength sensitivity) .
- Redox State : Thiophene sulfur oxidation during storage may alter activity; confirm via HPLC-MS .
- Synergistic Effects : Co-solubilizers (e.g., Tween-80) may artificially enhance activity by improving dispersion .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
